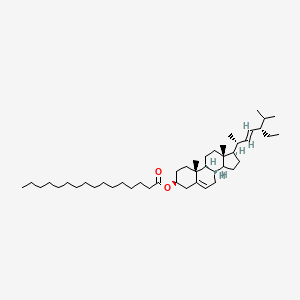
Stigmasterol 3-palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmasterol 3-palmitate is a compound derived from stigmasterol, a phytosterol found in various plant sources such as soybeans, herbs, and tobacco. Stigmasterol is known for its various pharmacological effects, including anti-inflammatory, anti-diabetic, and cholesterol-lowering properties. This compound is an ester formed by the esterification of stigmasterol with palmitic acid, a common saturated fatty acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stigmasterol 3-palmitate typically involves the esterification of stigmasterol with palmitic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve large-scale chromatography or crystallization techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Stigmasterol 3-palmitate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the alcohol and fatty acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Stigmasterol and palmitic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in cellular processes and its potential as a bioactive compound.
Medicine: Explored for its anti-inflammatory, anti-diabetic, and cholesterol-lowering effects.
Industry: Used in the formulation of pharmaceuticals, nutraceuticals, and cosmetics.
Mécanisme D'action
The mechanism of action of stigmasterol 3-palmitate involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis. Additionally, it can influence the expression of various genes and proteins involved in inflammation, cholesterol metabolism, and glucose regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stigmasterol: The parent compound of stigmasterol 3-palmitate, known for its similar pharmacological effects.
β-Sitosterol: Another phytosterol with similar cholesterol-lowering and anti-inflammatory properties.
Campesterol: A phytosterol structurally similar to stigmasterol, with comparable biological activities.
Uniqueness
This compound is unique due to its esterified form, which may influence its solubility, bioavailability, and pharmacokinetic properties compared to its parent compound and other similar phytosterols. This esterification can also affect its interaction with biological membranes and its overall biological activity.
Propriétés
Numéro CAS |
2308-84-1 |
|---|---|
Formule moléculaire |
C45H78O2 |
Poids moléculaire |
651.1 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C45H78O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-43(46)47-38-29-31-44(6)37(33-38)25-26-39-41-28-27-40(45(41,7)32-30-42(39)44)35(5)23-24-36(9-2)34(3)4/h23-25,34-36,38-42H,8-22,26-33H2,1-7H3/b24-23+/t35-,36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Clé InChI |
OHLDETMXEXJUDZ-SYYHSBNDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


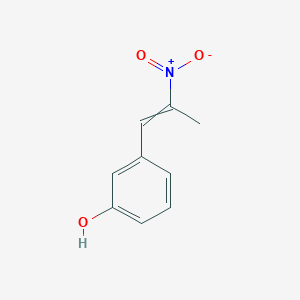

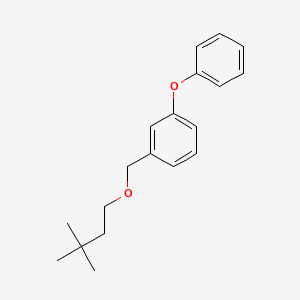
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
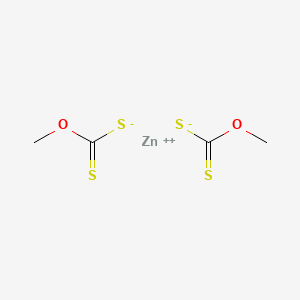
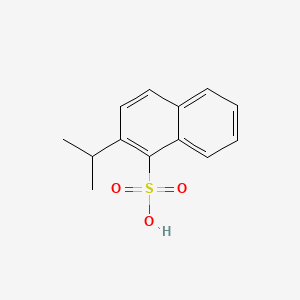


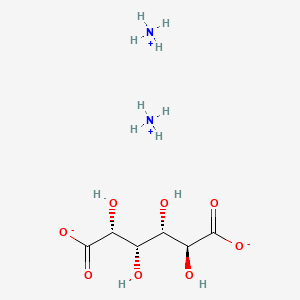
![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
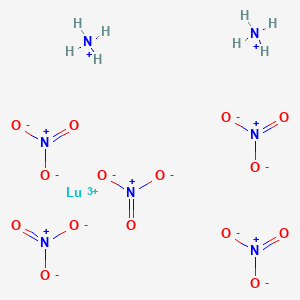

![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
